Conduritol b epoxide
Overview
Description
It is a white crystalline solid at room temperature and is known for its role as an irreversible inhibitor of glucocerebrosidase, an enzyme involved in the metabolism of glucosylceramide . This compound has significant applications in scientific research, particularly in the study of Gaucher disease and Parkinson’s disease .
Mechanism of Action
Target of Action
Conduritol B epoxide (CBE) is an irreversible inhibitor of glucocerebrosidase , also known as acid β-glucosidase, glucosylceramidase, GBA, or GBA1 . Glucocerebrosidase is a lysosomal enzyme that degrades glucosyl-ceramide . Its deficiency causes Gaucher disease (GD), a common lysosomal storage disorder .
Mode of Action
CBE acts as a mechanism-based irreversible inhibitor of glucocerebrosidase . It binds covalently to the catalytic site of acid β-glucosidase . This inhibition results in the accumulation of glucocerebroside .
Biochemical Pathways
The primary biochemical pathway affected by CBE is the degradation of glucosyl-ceramide by glucocerebrosidase . Inhibition of this lysosomal glucosidase results in the accumulation of glucocerebroside . This accumulation fuels α-synuclein aggregation in human induced pluripotent stem cell (iPSC) neurons .
Pharmacokinetics
It is known that cbe is used to generate cell and animal models for investigations on gaucher disease and parkinson’s disease
Result of Action
The inhibition of glucocerebrosidase by CBE leads to the accumulation of glucocerebroside . This accumulation can lead to various cellular effects, including lysosomal dysfunction . In oligodendrocytes, β-glucocerebrosidase inactivation induces lysosomal dysfunction and inhibits myelination in vitro . Moreover, oligodendrocyte-specific β-glucocerebrosidase loss-of-function was sufficient to induce in vivo demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis .
Action Environment
The action of CBE can be influenced by various environmental factors. For instance, the concentration of CBE can affect its selectivity. Only at significantly higher CBE concentrations, nonlysosomal glucosylceramidase (GBA2) and lysosomal β-glucosidase were identified as major off-targets in cells and zebrafish larvae . A tight, but acceptable window for selective inhibition of GBA in the brain of mice was observed .
Biochemical Analysis
Biochemical Properties
Conduritol B epoxide interacts with the enzyme glucocerebrosidase, inhibiting its activity . This inhibition is achieved through a covalent bond formed between the epoxide group of the CBE and the catalytic nucleophile of the enzyme . The compound also inhibits α-glucosidase activity in a variety of species .
Cellular Effects
In cellular models, this compound has been shown to influence cell function by inhibiting the breakdown of glucosylceramide, leading to its accumulation within cells . This can disrupt cellular processes and lead to pathological conditions such as Gaucher disease . In neurons, it has been shown to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of glucocerebrosidase. The compound forms a covalent bond with the catalytic nucleophile of the enzyme, rendering it inactive . This prevents the breakdown of glucosylceramide, leading to its accumulation within cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to inhibit glucocerebrosidase in a time-dependent manner, which is typical for mechanism-based enzyme inactivators .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a mouse model of amyotrophic lateral sclerosis, it was found that this compound preserved ganglioside distribution at the neuromuscular junction, delayed disease onset, improved motor function, and preserved motor neurons as well as neuromuscular junctions from degeneration .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucosylceramide degradation, where it inhibits the enzyme glucocerebrosidase . This leads to the accumulation of glucosylceramide, disrupting normal metabolic flux and leading to pathological conditions .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its role as an inhibitor of glucocerebrosidase, a lysosomal enzyme, it is likely that it localizes to the lysosomes where it exerts its inhibitory effects .
Preparation Methods
Conduritol B epoxide can be synthesized through a two-step process. The first step involves the selective oxidation of glucose or conduritol B to produce the corresponding 1,2-epoxy sugar. In the second step, the 1,2-epoxy sugar undergoes an intramolecular reaction to form this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Conduritol B epoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other cyclitol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Conduritol B epoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It serves as a tool to study enzyme inhibition, particularly glucocerebrosidase.
Medicine: It is used to create cell and animal models for studying Gaucher disease and Parkinson’s disease.
Industry: It is employed in the production of certain pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
Conduritol B epoxide is unique compared to other similar compounds due to its specific inhibition of glucocerebrosidase. Similar compounds include:
Cyclophellitol: Another cyclitol epoxide that inhibits both glucocerebrosidase and non-lysosomal glucosylceramidase.
Deoxynojirimycin: A glucose analog that inhibits glucosidases but with a different mechanism of action.
This compound’s specificity and irreversible inhibition make it particularly valuable for research applications .
Properties
IUPAC Name |
(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWOVGZCINIHW-FTYOSCRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C2C(C1O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044069, DTXSID501046066 | |
Record name | Conduritol B epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501046066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-95-5 | |
Record name | Conduritol B epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6090-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conduritol epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conduritol B epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Conduritol B epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONDURITOL B EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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